molecular formula C17H13N B8783877 N-(1-Naphthylmethylene)aniline CAS No. 890-50-6

N-(1-Naphthylmethylene)aniline

Cat. No.: B8783877
CAS No.: 890-50-6
M. Wt: 231.29 g/mol
InChI Key: WNYBWTSSOIEBMP-UHFFFAOYSA-N
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Description

Significance of Aromatic Schiff Bases in Organic Synthesis and Coordination Chemistry

Aromatic Schiff bases are a versatile and important class of organic compounds, first synthesized by Hugo Schiff in 1864. gsconlinepress.comsjomr.org.in They are typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). researchgate.netdergipark.org.tr Aromatic Schiff bases, derived from aromatic aldehydes and amines, are generally more stable and readily synthesized compared to their aliphatic counterparts due to their conjugated systems. iiste.orgsjomr.org.inconscientiabeam.com

In Organic Synthesis: Schiff bases are valuable intermediates in the synthesis of various organic compounds, including amino acids and nitrogen-containing heterocyclic rings. gsconlinepress.comsjomr.org.in The carbon-nitrogen double bond (imine) is a key functional group that facilitates the formation of new C-N bonds, a crucial step in many synthetic pathways. researchgate.netconscientiabeam.com They are also used as starting materials for the synthesis of polymers and as stabilizers for polymeric materials. ijcrt.orgscirp.org

In Coordination Chemistry: Schiff bases are widely recognized as excellent ligands in coordination chemistry. conscientiabeam.comijcrt.org The nitrogen atom of the imine group possesses a lone pair of electrons, enabling it to coordinate effectively with a wide range of metal ions to form stable metal complexes. researchgate.net The versatility of Schiff base ligands allows for the synthesis of complexes with diverse geometries and electronic properties. conscientiabeam.com These complexes are often more biologically active than the free Schiff base ligands. amazonaws.com Furthermore, Schiff base metal complexes have significant applications in catalysis, including oxidation and hydrogenation reactions. conscientiabeam.comijcrt.org Their ability to form stable complexes also makes them useful in the development of dyes and pigments. scirp.orgscirp.org

Overview of Imine Derivatives Incorporating Naphthyl and Aniline (B41778) Moieties in Academic Research

Imine derivatives that feature both naphthyl and aniline structural motifs, such as N-(1-Naphthylmethylene)aniline, represent a significant subclass of Schiff bases. The combination of the bulky, electron-rich naphthalene (B1677914) group with the versatile aniline moiety gives rise to compounds with unique steric and electronic properties.

Research into these specific derivatives often begins with their synthesis, typically a straightforward condensation reaction between a naphthaldehyde (like 1-naphthaldehyde (B104281) or 2-hydroxy-1-naphthaldehyde) and an aniline derivative. iiste.orgsmolecule.com These reactions are often carried out in an alcoholic medium, sometimes with an acid catalyst. iiste.org

The resulting N-aryl imines are investigated for a variety of properties and applications:

Structural and Spectroscopic Properties: The characterization of these compounds is thoroughly conducted using techniques such as FT-IR, UV-Vis, and NMR spectroscopy to confirm the formation of the imine bond and to study their electronic transitions. iiste.orgmdpi.com X-ray crystallography studies reveal detailed information about their molecular geometry, such as bond lengths and angles, confirming the enol-imine tautomeric form in derivatives with a hydroxyl group. nih.gov

Coordination Chemistry: Like other Schiff bases, naphthyl-aniline imines are used as ligands to form metal complexes. For instance, this compound has been used to synthesize cobalt(I) and cobalt(III) complexes. chemicaljournals.com The naphthalene group can influence the coordination geometry and the properties of the resulting metal complex.

Material Science: The incorporation of the naphthalene moiety can impart useful properties for materials science. For example, some naphthalene-containing imines are studied for their potential as photoswitches, where E/Z isomerization around the C=N bond can be induced by light. researchgate.net Others have been incorporated into covalent organic frameworks (COFs), where the naphthalene unit contributes to the material's luminescence properties, making them suitable for applications like chemical sensing. acs.org

The table below summarizes key details of selected imine derivatives incorporating naphthyl and aniline moieties from various research studies.

Compound NamePrecursorsResearch FocusReference
This compound 1-Naphthaldehyde, AnilineSynthesis of Cobalt(I) & (III) complexes chemicaljournals.com
4,4'-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline) 4,4'-Methylenedianiline, 2-Hydroxy-1-naphthaldehydeSynthesis, materials science, biological activity smolecule.com
N-[(E)-1-Naphthylmethylene]Naphthalene-1-Amine Naphthalene-1-carbaldehyde, 1-Naphthylamine hydrochlorideSynthesis and characterization iiste.org
Naphthalene-based bis-N-salicylidene aniline dyes Naphthalenediamine, SalicylaldehydeCrystal structures, computational studies nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

890-50-6

Molecular Formula

C17H13N

Molecular Weight

231.29 g/mol

IUPAC Name

1-naphthalen-1-yl-N-phenylmethanimine

InChI

InChI=1S/C17H13N/c1-2-10-16(11-3-1)18-13-15-9-6-8-14-7-4-5-12-17(14)15/h1-13H

InChI Key

WNYBWTSSOIEBMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for N 1 Naphthylmethylene Aniline and Its Derivatives

Condensation Reactions in Imine Synthesis

The formation of the characteristic carbon-nitrogen double bond (C=N) in N-(1-Naphthylmethylene)aniline is classically achieved through a condensation reaction. This method remains a fundamental approach in the synthesis of Schiff bases. orientjchem.orgajol.info

Acid-Catalyzed Condensation of 1-Naphthaldehyde (B104281) with Aniline (B41778)

The most direct and widely employed method for synthesizing this compound is the acid-catalyzed condensation of 1-naphthaldehyde with aniline. nih.gov This reaction typically involves refluxing equimolar amounts of the two reactants in a suitable solvent, such as ethanol (B145695) or methanol (B129727). ajol.infoarcnjournals.org The addition of a catalytic amount of a Brønsted acid, like acetic acid or sulfuric acid, is crucial for protonating the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the aniline nitrogen. nih.govarcnjournals.orgrsc.org The reaction proceeds through the formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. mdma.ch

This straightforward approach is valued for its simplicity and the direct formation of the desired product. However, the equilibrium nature of the reaction sometimes necessitates the removal of water to drive the reaction to completion and maximize the yield.

Optimization of Synthetic Conditions for Enhanced Yields

To improve the efficiency of the condensation reaction, researchers have explored various modifications to the reaction conditions. The choice of solvent can influence the reaction rate and yield. While alcohols are common, other solvents have been investigated. organic-chemistry.org Temperature is another critical parameter, with many procedures employing reflux conditions to accelerate the reaction. arcnjournals.org

The use of different catalysts has also been a focus of optimization. While simple acids are effective, the development of more efficient and environmentally benign catalysts is an ongoing area of research. For instance, citric acid has been used as a green and efficient catalyst for similar imine syntheses. rsc.org The optimization of catalyst loading, reaction time, and temperature are all key factors in achieving high yields of this compound.

Below is a table summarizing typical conditions for the synthesis of Schiff bases via condensation, which can be adapted for this compound.

ReactantsCatalystSolventTemperatureReaction TimeYieldReference
1-Naphthaldehyde, 6-amino-m-cresolAcetic AcidMethanolReflux2 hours61% nih.gov
2-Hydroxy-1-naphthaldehyde, 4-bromo aniline-Ethanol40-50 °C4-5 hours- orientjchem.org
2-Hydroxy-1-naphthaldehyde, 2-aminophenolSulfuric AcidMethanol/EthanolReflux3-4 hours- arcnjournals.org
Aniline, Aromatic AldehydeCitric AcidEthanol40 °C (Ultrasound)15 minutesup to 89% rsc.org

Advanced Synthetic Approaches to Naphthylmethylene Aniline Scaffolds

Beyond traditional condensation, more sophisticated methods are being developed to synthesize imines and their derivatives, offering advantages such as milder reaction conditions, higher selectivity, and broader functional group tolerance.

Transition Metal-Catalyzed Routes for Imine Formation

Transition metal catalysis has emerged as a powerful tool for imine synthesis. rsc.orgmdpi.com These methods can offer alternative reaction pathways, sometimes avoiding the need for pre-synthesized aldehydes. rsc.org For example, transition metal complexes can catalyze the oxidative coupling of amines or the metathesis of imines. rsc.orgacs.org While not yet standard for this compound specifically, these routes represent a promising area for future synthetic development. Catalysts based on rhodium, palladium, and copper have shown efficacy in various imine-forming reactions. mdpi.comresearchgate.net For instance, palladium-catalyzed diarylation of isocyanides can selectively produce imine derivatives. mdpi.com

Reductive Amination Strategies for Analogous Compounds

Reductive amination provides a versatile one-pot method for synthesizing amines from carbonyl compounds, which can be adapted to produce secondary amines analogous to the reduced form of this compound. mdma.chscispace.com This process involves the in-situ formation of the imine from 1-naphthaldehyde and aniline, followed by immediate reduction. scispace.com Common reducing agents include sodium borohydride (B1222165) and sodium cyanoborohydride. mdma.chscispace.com This strategy is particularly useful when the target is the corresponding secondary amine, N-(1-naphthylmethyl)aniline, as it bypasses the isolation of the potentially sensitive imine intermediate. Studies have shown that ionic liquids can act as efficient catalysts and reaction media for such reductive aminations. scispace.com However, direct reductive amination of 1-naphthaldehyde with ammonia (B1221849) over Raney Nickel has been reported to exclusively yield the corresponding alcohol, highlighting the importance of reaction conditions and catalyst choice. mdma.ch

Selective N-Alkylation and N-Monomethylation Pathways of Aniline Derivatives

The synthesis of derivatives of this compound can also be approached through the modification of the aniline precursor. Selective N-alkylation of anilines is a key transformation in organic synthesis. organic-chemistry.orgresearchgate.net While direct alkylation with alkyl halides can lead to overalkylation, modern methods offer greater control. libretexts.org For instance, palladium-on-charcoal has been used as a heterogeneous catalyst for the selective N-alkylation of anilines with primary amines. organic-chemistry.org Another approach involves the "borrowing hydrogen" strategy, where an alcohol is used as the alkylating agent in the presence of a transition-metal catalyst. researchgate.net This method proceeds through the oxidation of the alcohol to an aldehyde, in-situ imine formation, and subsequent reduction.

Furthermore, selective N-monomethylation of anilines can be achieved through reductive N-alkylation with methanol in the presence of copper-containing catalysts. google.com These strategies allow for the synthesis of a diverse range of N-substituted aniline precursors, which can then be condensed with 1-naphthaldehyde to generate a library of this compound derivatives.

Derivatization Strategies for Functionalization and Analytical Enhancement

Derivatization is a key strategy in analytical chemistry to enhance the detectability of an analyte or to improve its separation from other compounds. For this compound and its derivatives, which are part of the broader class of Schiff bases, derivatization can target the imine (C=N) bond or other functional groups on the aromatic rings.

Chemical Derivatization for Modifying Amine and Imine Functionalities

The synthesis of this compound is typically achieved through the condensation reaction between 1-naphthaldehyde and aniline. This reaction forms the characteristic imine, or Schiff base, linkage (-CH=N-). The most common method involves refluxing equimolar amounts of the aldehyde and amine in a suitable solvent, often with azeotropic removal of water to drive the reaction to completion. scholarsresearchlibrary.com

A general synthetic route for related ketimines involves reacting methyl-1-naphthyl ketone with various substituted anilines in toluene (B28343) using a Dean and Stark apparatus for water removal. scholarsresearchlibrary.com This method can be adapted for the synthesis of this compound by using 1-naphthaldehyde instead of the ketone. The reaction progress can be monitored by thin-layer chromatography (TLC). scholarsresearchlibrary.com

Reactant 1Reactant 2SolventConditionsProduct
1-NaphthaldehydeAnilineTolueneReflux with Dean-Stark trapThis compound
Methyl-1-naphthyl ketone2-Hydroxy-anilineTolueneReflux with Dean-Stark trap2-(1-Naphthalen-1-yl-ethylideneamino)-phenol
Methyl-1-naphthyl ketone3-Hydroxy-anilineTolueneReflux with Dean-Stark trap3-(1-Naphthalen-1-yl-ethylideneamino)-phenol
Methyl-1-naphthyl ketone4-Hydroxy-anilineTolueneReflux with Dean-Stark trap4-(1-Naphthalen-1-yl-ethylideneamino)-phenol
Methyl-1-naphthyl ketone3-NitroanilineTolueneReflux with Dean-Stark trapN-(1-Naphthalen-1-yl-ethylidene)-3-nitro-aniline
Methyl-1-naphthyl ketone4-Bromo-anilineTolueneReflux with Dean-Stark trap4-Bromo-N-(1-naphthalen-1-yl-ethylidene)-aniline
This table summarizes the synthesis of this compound and related ketimines.

The imine bond itself is a site for chemical modification. For instance, reduction of the imine can yield the corresponding secondary amine. This transformation can be useful for creating derivatives with different chemical properties or for subsequent functionalization reactions that are not compatible with the imine group.

Furthermore, derivatization can be employed to enhance the analytical detection of related compounds. For example, in the analysis of chiral amines, derivatization with 3-hydroxypyridine-2-carboxaldehyde (B112167) to form an imine can improve chromatographic separation and provide a detectable circular dichroism signal. researchgate.net This highlights the potential for using derivatization to introduce desirable analytical properties into molecules related to this compound.

Silylation Approaches in Spectroscopic Analysis

Silylation is a common derivatization technique, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. research-solution.comobrnutafaza.hr It involves the replacement of active hydrogen atoms (e.g., in -OH, -NH2, -COOH groups) with a trimethylsilyl (B98337) (TMS) or other silyl (B83357) group. obrnutafaza.hromicsonline.org This process increases the volatility, thermal stability, and often the chromatographic resolution of polar compounds. obrnutafaza.hr

While this compound itself does not have active hydrogens for direct silylation, its derivatives or precursors might. For instance, if a derivative of this compound contains a hydroxyl or amino substituent on one of the aromatic rings, silylation of this group could be beneficial for GC-MS analysis.

Common silylating reagents include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and widely used reagent. research-solution.com

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Produces highly volatile byproducts, making it suitable for trace analysis.

N,O-Bis(trimethylsilyl)acetamide (BSA): A strong silylating agent suitable for a wide range of compounds. research-solution.com

Trimethylchlorosilane (TMCS): Often used as a catalyst with other silylating reagents. research-solution.com

N-Methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): Forms t-butyldimethylsilyl (TBDMS) derivatives, which are more stable to hydrolysis than TMS derivatives and can provide characteristic fragmentation patterns in mass spectrometry. obrnutafaza.hr

The choice of silylating reagent depends on the specific functional groups present in the molecule and the analytical requirements. For example, trimethylsilylimidazole (TMSI) is a potent reagent that selectively reacts with alcohols and phenols but not with less reactive amines. obrnutafaza.hr

Silylating ReagentAbbreviationKey Features
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAPowerful, widely used, reacts with a broad range of functional groups.
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAProduces highly volatile byproducts, ideal for trace analysis.
N,O-Bis(trimethylsilyl)acetamideBSAStrong silylating agent, suitable for many compound classes.
TrimethylchlorosilaneTMCSOften used as a catalyst to enhance the reactivity of other silylating agents.
N-Methyl-N-(t-butyldimethylsilyl)trifluoroacetamideMTBSTFAForms stable t-BDMS derivatives, useful for GC-MS with characteristic fragmentation.
This table provides an overview of common silylating reagents and their primary characteristics for derivatization in spectroscopic analysis.

Spectroscopic and Structural Elucidation Techniques for N 1 Naphthylmethylene Aniline Systems

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental tool for probing the electronic structure of N-(1-Naphthylmethylene)aniline. The molecule's extensive conjugation, spanning the naphthalene (B1677914) and aniline (B41778) moieties through the C=N double bond, gives rise to characteristic electronic transitions. The absorption spectrum is typically dominated by high-intensity bands corresponding to π → π* transitions. tanta.edu.egresearchgate.net These transitions involve the excitation of electrons from bonding (π) molecular orbitals to anti-bonding (π*) molecular orbitals within the aromatic and imine chromophores.

Lesser intensity absorptions, corresponding to n → π* transitions, may also be observed. researchgate.net These involve the promotion of a non-bonding electron from the nitrogen atom's lone pair into an anti-bonding π* orbital. The solvent environment can influence the position of these bands; polar solvents tend to cause a blue shift (to shorter wavelengths) in n → π* transitions and a red shift (to longer wavelengths) in π → π* transitions. tanta.edu.eg

The spectrum of this compound is expected to show multiple absorption bands. The naphthalene ring itself contributes to absorptions, and its conjugation with the aniline ring via the imine linker leads to bathochromic (red) shifts compared to the individual components. libretexts.org

Table 1: Expected UV-Vis Absorption Data for this compound

Wavelength Range (λmax) Molar Absorptivity (ε) Assignment of Electronic Transition
~220-250 nm High π → π* (Aniline Ring)
~280-320 nm High π → π* (Naphthalene Ring & Conjugated System) researchgate.netlibretexts.org

Photophysical Behavior and Fluorescence Studies

Molecules with extensive conjugated π-systems, such as this compound, are often fluorescent. Upon absorbing UV radiation and reaching an excited electronic state, the molecule can relax to the ground state by emitting a photon. This emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift.

Fluorescence studies provide insights into the excited-state dynamics of the molecule. The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, quantifies the efficiency of the fluorescence process. The fluorescence lifetime (τ) measures the average time the molecule spends in the excited state before returning to the ground state. These properties are sensitive to the molecular structure and its environment. For instance, the presence of electron-donating or electron-withdrawing groups on the aromatic rings can tune the photophysical properties. nih.gov The polarity of the solvent can also significantly impact fluorescence intensity and emission wavelength. rsc.org

Table 2: Representative Photophysical Data for Naphthyl-Aniline Type Fluorophores

Parameter Typical Value/Observation Significance
Excitation Wavelength (λex) 300 - 350 nm Corresponds to a major π → π* absorption band.
Emission Wavelength (λem) 400 - 500 nm Typically in the blue-green region of the spectrum. chimicatechnoacta.ru
Stokes Shift 50 - 100 nm Indicates significant structural relaxation in the excited state. rsc.org

| Quantum Yield (ΦF) | 0.1 - 0.4 | Moderate fluorescence efficiency is common for this class of compounds. chimicatechnoacta.ru |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₁₇H₁₃N), the high-resolution mass spectrum will show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its exact mass of 231.1048 Da. nih.gov

Under electron ionization (EI), the molecular ion undergoes fragmentation, breaking at its weakest bonds and rearranging to form stable daughter ions. The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways include cleavage at the C-N bonds and within the naphthylmethyl group.

Key fragmentation pathways include:

α-cleavage: Cleavage of the bond alpha to the nitrogen atom is a common pathway for imines and amines. libretexts.orgmiamioh.edu

Loss of the aniline radical: Cleavage of the N-phenyl bond can lead to a fragment corresponding to the [M - C₆H₅N]⁺ ion.

Formation of a tropylium-like ion: Rearrangement and cleavage can produce stable aromatic cations.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Value Proposed Fragment Ion Formula Notes
231 [C₁₇H₁₃N]⁺ C₁₇H₁₃N Molecular Ion (M⁺) nih.gov
230 [M-H]⁺ C₁₇H₁₂N Loss of a hydrogen radical, a common feature in aromatic amines. miamioh.edu
141 [C₁₁H₉]⁺ C₁₁H₉ Naphthylmethylidene cation, from cleavage of the C=N bond.
128 [C₁₀H₈]⁺ C₁₀H₈ Naphthalene radical cation, from rearrangement and cleavage.
92 [C₆H₆N]⁺ C₆H₆N Phenylnitrene radical cation or azatropylium ion.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular packing.

Single-crystal X-ray diffraction analysis allows for the measurement of atomic coordinates with high precision, from which exact bond distances and angles can be calculated. In this compound, key structural parameters include the length of the C=N imine double bond, the C-N single bonds, and the torsion angles that describe the relative orientation of the two aromatic rings. The molecule is generally not perfectly planar due to steric hindrance between the ortho-hydrogens of the aniline ring and the hydrogen on the imine carbon. This results in a significant dihedral (twist) angle between the plane of the aniline ring and the plane of the naphthyl-imine fragment. semanticscholar.orgoup.com

Table 4: Representative Crystallographic Bond Lengths and Angles for this compound Systems

Parameter Atom Pair/Group Typical Value Source Note
Bond Length C=N (Imine) 1.27 - 1.29 Å Shorter than a C-N single bond, confirming double bond character. researchgate.net
Bond Length C-N (Aniline) 1.42 - 1.44 Å Typical sp² C-N single bond length. researchgate.net
Bond Angle C-N=C (Imine) 118 - 122° Consistent with sp² hybridization.

| Dihedral Angle | C-C-N=C | 40 - 60° | Indicates significant twisting between the aniline and naphthyl planes. researchgate.net |

Table 5: Common Intermolecular Interactions in this compound Crystals

Interaction Type Description Typical Distance
C-H···π A C-H bond points towards the face of an aromatic ring (naphthalene or aniline). H···π centroid distance of 2.5 - 2.9 Å.

| π-π Stacking | Face-to-face stacking of aromatic rings on adjacent molecules. | Interplanar distance of 3.3 - 3.8 Å. |

Theoretical and Computational Chemistry Investigations of N 1 Naphthylmethylene Aniline

Density Functional Theory (DFT) Calculations for Ground State Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules. researchgate.net This method is favored for its balance of computational cost and accuracy in predicting ground-state properties. taylorfrancis.com

Molecular Geometry Optimization and Conformational Analysis

The first step in the theoretical investigation of N-(1-Naphthylmethylene)aniline involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. taylorfrancis.combenasque.org For Schiff bases, a key structural feature is the planarity between the aromatic rings and the imine (–CH=N–) bridge.

In related Schiff bases derived from naphthaldehyde, structural analyses have shown that the naphthalene (B1677914) ring is nearly coplanar with the imine functional group. nih.gov For instance, in similar structures, the torsion angles are found to be close to 180°, indicating a high degree of planarity. nih.gov While specific bond lengths and angles for this compound are best obtained from dedicated studies, data from closely related compounds in the Cambridge Structural Database (CSD ref. codes: DONVOU and EXIPIL) can provide valuable comparative information. nih.gov It is known that the bond lengths and angles are comparable to other N-(1-naphthylmethylene)-aniline Schiff bases. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Related Schiff Base (Note: Data for a representative related Schiff base is shown for illustrative purposes as specific data for this compound was not available in the searched literature.)

ParameterBond Length (Å)ParameterBond Angle (°)
C=N1.278C-N-C120.5
N-C (aniline)1.424C-C=N121.3
C-C (naphthyl)1.450N-C-H118.9

This interactive table is based on typical values for similar Schiff bases.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gaps and Energies

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. orientjchem.orgscience.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. science.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity and lower stability. nih.gov

For Schiff bases derived from 2-naphthaldehyde (B31174) and substituted anilines, DFT calculations have shown HOMO-LUMO gaps in the range of 3.872 eV to 4.023 eV. nih.gov The HOMO is typically localized on the aniline (B41778) moiety, while the LUMO is distributed over the naphthalene ring and the imine bond. This distribution indicates the pathway of intramolecular charge transfer upon electronic excitation.

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Schiff Base (Note: Data for a representative related Schiff base is shown for illustrative purposes.)

OrbitalEnergy (eV)
HOMO-5.98
LUMO-1.96
ΔE (HOMO-LUMO Gap) 4.02

This interactive table is based on typical values for similar Schiff bases.

Global Reactivity Descriptors: Chemical Hardness and Electronegativity

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. Key descriptors include electronegativity (χ) and chemical hardness (η). Electronegativity describes the ability of a molecule to attract electrons, while chemical hardness represents the resistance to change in its electron distribution. unimore.it

These parameters are calculated as follows:

Electronegativity (χ) = - (EHOMO + ELUMO) / 2

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

A higher electronegativity indicates a better electron acceptor, while a higher chemical hardness suggests lower reactivity. unimore.it

Table 3: Illustrative Global Reactivity Descriptors for a Related Schiff Base (Note: Data for a representative related Schiff base is shown for illustrative purposes.)

DescriptorValue (eV)
Electronegativity (χ)3.97
Chemical Hardness (η)2.01

This interactive table is based on typical values for similar Schiff bases.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular bonding, charge delocalization, and hyperconjugative interactions. It provides a detailed picture of the electron density distribution and the nature of charge transfer within the molecule. science.gov The analysis involves the study of interactions between filled (donor) and vacant (acceptor) orbitals and their corresponding stabilization energies (E(2)).

In Schiff bases, NBO analysis reveals significant intramolecular charge transfer from the electron-donating aniline part to the electron-accepting naphthalene and imine moieties. The lone pair of the nitrogen atom in the aniline ring often participates in hyperconjugative interactions with the antibonding orbitals of the adjacent aromatic ring, contributing to the stability of the molecule. The magnitude of the stabilization energy E(2) is indicative of the strength of these interactions.

Table 4: Illustrative NBO Analysis - Donor-Acceptor Interactions and Stabilization Energies for a Related Schiff Base (Note: Data for a representative related Schiff base is shown for illustrative purposes.)

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) Nπ(C-C)aniline5.42
π(C-C)anilineπ(C=N)20.15
π(C=N)π*(C-C)naphthyl15.88

This interactive table is based on typical values for similar Schiff bases.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the electronic excited states of molecules. researchgate.net It is widely used to predict electronic absorption spectra and to understand the nature of electronic transitions.

Electronic Transition Parameter Calculation

TD-DFT calculations provide valuable information about the electronic transitions of a molecule, including the excitation energies (wavelengths), oscillator strengths (intensities), and the molecular orbitals involved in the transitions. The calculated absorption spectrum can be compared with experimental UV-Vis spectra to validate the computational methodology.

For molecules like this compound, the electronic transitions are typically of the π → π* and n → π* type. The lowest energy transition often corresponds to the HOMO-LUMO transition and is characterized by a significant intramolecular charge transfer (ICT) from the aniline moiety to the naphthalene moiety. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength (f), which is a measure of the transition probability.

Table 5: Illustrative Calculated Electronic Transition Parameters for a Related Schiff Base (Note: Data for a representative related Schiff base is shown for illustrative purposes.)

TransitionExcitation Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13850.85HOMO → LUMO (92%)
S0 → S23200.15HOMO-1 → LUMO (75%)
S0 → S32950.30HOMO → LUMO+1 (88%)

This interactive table is based on typical values for similar Schiff bases.

Simulation of UV-Vis Absorption Spectra

The electronic absorption properties of this compound are primarily investigated using computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT). This approach has proven to be a reliable tool for predicting and interpreting the UV-Vis spectra of organic molecules, including complex Schiff bases. scielo.org.zasemanticscholar.org TD-DFT calculations allow for the determination of vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths (f), which are proportional to the intensity of the absorption bands.

Simulations are typically performed on the molecule's optimized ground-state geometry. The choice of functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining results that correlate well with experimental data. researchgate.net The calculations can also be performed considering solvent effects, often using models like the Polarizable Continuum Model (PCM), to provide a more accurate representation of the spectrum in solution.

The resulting data provides deep insight into the nature of the electronic transitions. For aromatic Schiff bases like this compound, the UV-Vis spectrum is generally characterized by intense bands in the UV region and potentially a lower energy band extending into the visible region. These absorptions are typically assigned to π→π* and n→π* transitions. The π→π* transitions, involving the delocalized electron systems of the naphthyl and phenyl rings, are usually the most intense. scielo.org.za The n→π* transitions, which involve the non-bonding electrons of the imine nitrogen, are generally weaker. Analysis of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps to characterize these transitions as intramolecular charge transfer (ICT) events, often from the aniline or naphthyl moiety to the central C=N group. scielo.org.zachinesechemsoc.org

Table 1: Representative TD-DFT Calculated Electronic Transitions for an Aromatic Schiff Base This table presents typical data obtained from TD-DFT calculations for aromatic Schiff bases analogous to this compound, as specific published data for the title compound is not available. The calculations are generally performed using a functional like B3LYP with a 6-31G(d,p) or larger basis set.

Calculated λmax (nm)Oscillator Strength (f)Major Orbital ContributionTransition Assignment
3450.85HOMO → LUMO (95%)π → π
2980.52HOMO-1 → LUMO (78%)π → π
2750.21HOMO-2 → LUMO+1 (65%)π → π
4100.09HOMO → LUMO+2 (40%), n→πMixed / ICT

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry serves as a powerful tool to elucidate the complex reaction mechanisms involving this compound. By modeling the potential energy surface, researchers can identify stable intermediates, locate transition states, and determine the energy barriers that govern reaction rates and selectivity. researchgate.netscielo.br

Potential Energy Surface Scans for Reaction Intermediates and Transition States

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecular system as a function of its geometry. muni.cz For a chemical reaction, a one-dimensional PES, often called a reaction coordinate diagram, plots the energy against a specific geometric parameter that changes during the reaction (e.g., a bond length, angle, or dihedral angle).

Relaxed PES scans are a common computational technique used to explore reaction pathways. uni-muenchen.de In this method, a key geometric coordinate is systematically varied in steps, and at each step, the remaining geometric parameters of the molecule are fully optimized to find the minimum energy structure. researchgate.net This process allows for the mapping of the energy landscape from reactants to products, revealing the presence of energy minima, which correspond to stable intermediates, and energy maxima, which represent transition states. uni-muenchen.deresearchgate.net For a molecule like this compound, a PES scan could be used to study the rotational barrier around the C-N single bonds or the E/Z isomerization pathway of the C=N double bond. Identifying the transition state and calculating its energy provides the activation energy, a critical parameter for understanding the reaction kinetics. researchgate.net

Table 2: Illustrative Potential Energy Surface Scan Data for Isomerization This hypothetical data illustrates a PES scan along a reaction coordinate, such as the rotation around a C-N bond in an aromatic imine.

Reaction Coordinate (Degrees)Relative Energy (kcal/mol)Structure Type
00.0Reactant (Stable Conformer)
302.5Intermediate Geometry
606.8Intermediate Geometry
9215.4Transition State
1209.1Intermediate Geometry
1801.2Product (Stable Conformer)

Mechanistic Insights into C-H Activation and Oxidative Coupling

This compound, containing both naphthyl and aniline moieties, is a potential substrate for C-H activation and oxidative coupling reactions, which are powerful methods for forming new C-C or C-N bonds. frontiersin.orgnih.gov Computational studies, primarily using DFT, have been instrumental in elucidating the mechanisms of these reactions, which are often catalyzed by transition metals like palladium (Pd) or rhodium (Rh). acs.orguva.es

Following C-H activation, the subsequent steps in an oxidative coupling reaction (e.g., with an alkyne or alkene) typically involve migratory insertion of the coupling partner into the metal-carbon bond, followed by reductive elimination, which forms the final product and regenerates the active catalyst. acs.orgrsc.org DFT calculations provide the free energy barriers for each elementary step, allowing for a comparison of different possible pathways and explaining the observed regioselectivity and chemoselectivity. For unprotected anilines, a key challenge is avoiding the competing N-H activation or N-arylation, and computational models can reveal how specific ligands can steer the reaction towards the desired C-H activation pathway by raising the energy barrier for the undesired C-N coupling. uva.es

Table 3: Representative DFT-Calculated Energy Barriers for a Catalytic Oxidative Coupling Cycle Data is representative of computational studies on Rh(III)-catalyzed oxidative coupling of aniline derivatives. Energies are given in kcal/mol relative to the preceding intermediate.

Mechanistic StepDescriptionΔG‡ (kcal/mol)
C-H ActivationConcerted Metalation-Deprotonation (CMD) to form metallacycle25.8
Migratory InsertionInsertion of coupling partner (e.g., alkyne) into Rh-C bond15.2
Reductive EliminationC-C bond formation and release of product11.5
Catalyst RegenerationOxidation of the catalyst to complete the cycle7.8

Computational Modeling of Photochemical Processes

Aromatic Schiff bases are well-known for their interesting photochemical properties, such as photochromism and fluorescence, which are governed by ultrafast processes occurring in the excited state. researchgate.net Computational modeling, including TD-DFT and non-adiabatic molecular dynamics simulations, provides crucial insights into these complex photodynamics. researchgate.netdiva-portal.org For this compound, several photochemical pathways can be envisaged based on studies of analogous systems like salicylideneaniline. researchgate.net

Upon absorption of a photon and promotion to an excited electronic state (e.g., S1), the molecule can undergo several competing relaxation processes:

E/Z Photoisomerization: A primary photochemical reaction for imines is isomerization around the C=N double bond. Computational models can map the excited-state potential energy surface to find the pathway for this rotation. This often involves reaching a conical intersection (a point where two electronic states have the same energy), which facilitates a rapid, non-radiative transition back to the ground state, yielding either the original or the isomerized form. researchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT): If the molecule possesses a hydroxyl group ortho to the imine (not present in the title compound but common in related Schiff bases), an ultrafast proton transfer can occur in the excited state. Computational simulations have shown this to be a femtosecond process. researchgate.net

Torsional Relaxation: Twisting around the C-N single bonds can also occur in the excited state, leading to different conformers and providing pathways for deactivation.

Trajectory surface-hopping dynamics simulations are particularly powerful, as they can simulate the time evolution of a molecule after photoexcitation, tracking the nuclear motions and electronic state changes simultaneously. researchgate.net These simulations can predict the timescales of different photochemical events, the quantum yields of various photoproducts, and the specific molecular motions that guide the system through conical intersections, thereby explaining the efficiency of fluorescence quenching and photoisomerization. researchgate.netdiva-portal.org

Table 4: Key Events in the Simulated Photochemistry of an Aromatic Schiff Base Based on computational studies of prototypical aromatic Schiff bases like salicylideneaniline.

Photochemical EventDescriptionTypical TimescaleComputational Method
PhotoexcitationAbsorption of a photon to the S1 stateInstantaneousTD-DFT
C=N IsomerizationRotation around the imine bond towards a conical intersection50 - 200 fsSurface-Hopping Dynamics
Internal ConversionNon-radiative decay from S1 to S0 via a conical intersection< 1 psSurface-Hopping Dynamics
Ground State RelaxationFormation of stable photoproducts (E or Z isomer)psDFT

Mechanistic Investigations of Chemical Transformations Involving N 1 Naphthylmethylene Aniline

Reaction Mechanism Elucidation for Imine Formation Processes

The synthesis of N-(1-Naphthylmethylene)aniline is a classic example of imine formation, typically proceeding via the acid-catalyzed condensation of 1-naphthaldehyde (B104281) and aniline (B41778). The mechanism is a two-step process involving nucleophilic addition followed by dehydration.

First, the lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of 1-naphthaldehyde. Proton transfer from the nitrogen to the oxygen atom results in the formation of a neutral amino alcohol intermediate, known as a hemiaminal or carbinolamine. This initial addition step is generally reversible.

In the second stage, the hydroxyl group of the hemiaminal is protonated by an acid catalyst, converting it into a good leaving group (water). The nitrogen atom then uses its lone pair to expel the water molecule, forming a carbon-nitrogen double bond. The resulting species is a protonated imine, or iminium ion. Deprotonation of the nitrogen atom by a base (such as another molecule of aniline or the solvent) yields the final this compound product and regenerates the acid catalyst, thus closing the catalytic cycle. The removal of water from the reaction mixture is often necessary to drive the equilibrium towards the formation of the imine product.

Mechanistic Studies of Hydrogenation Reactions

The reduction of the C=N double bond in this compound to form the corresponding secondary amine is a transformation of significant interest, often accomplished through catalytic hydrogenation. researchgate.net Homogeneous catalysis, utilizing soluble transition metal complexes, offers a versatile approach for this reduction under mild conditions. researchgate.nettaylorfrancis.com

The homogeneous hydrogenation of imines can proceed through several mechanistic pathways, largely dependent on the choice of metal catalyst and reaction conditions. researchgate.net Iridium, rhodium, and ruthenium complexes are among the most studied catalysts for these transformations. researchgate.netresearchgate.net

One prominent mechanism, particularly for iridium catalysts, involves an "ionic" or "outer-sphere" pathway. researchgate.netnih.gov This process can be initiated by the amine-assisted heterolytic splitting of dihydrogen (H₂). researchgate.netnih.gov A proposed cycle begins with the oxidative addition of H₂ to the metal center, followed by the coordination of the imine substrate. The key step involves the simultaneous transfer of a hydride (H⁻) from the metal and a proton (H⁺) from a coordinated ligand (such as an amine or solvent molecule) to the C=N bond of the imine. nih.gov This bifunctional mechanism avoids the high energy barrier associated with direct H₂ splitting and facilitates the reduction under mild conditions. nih.govacs.org

Alternatively, a neutral pathway involves the direct oxidative addition of H₂ to the metal-imine complex, followed by migratory insertion of the C=N bond into a metal-hydride bond. The final product is then released through reductive elimination. The specific pathway followed is influenced by factors such as the solvent, temperature, and the electronic properties of the catalyst and substrate. nih.gov

Kinetic studies on the hydrogenation of a related imine, N-(β-naphthyl methylene) aniline, using an iridium catalyst, revealed a rate law first order in the concentrations of the catalyst, the imine, and H₂. researchgate.net This suggests that all three components are involved in the rate-determining step of the catalytic cycle. researchgate.net

The efficiency and selectivity of imine hydrogenation are critically dependent on the structure of the catalyst precursor and the nature of the ligands coordinated to the metal center. researchgate.netresearchgate.net Ligands play a crucial role in modulating the steric and electronic environment of the metal, which in turn influences catalytic activity, stability, and selectivity. researchgate.net

Catalyst precursors are the stable complex forms introduced into the reaction, which are then converted into the active catalytic species under reaction conditions. nih.gov For instance, iridium complexes such as [IrH₂(η⁶-C₆H₆)(PiPr₃)]BF₄ serve as precursors that generate the catalytically active species in solution. nih.gov Similarly, iron complexes containing amine(imine)diphosphine (P-NH-N-P) ligands have emerged as effective catalysts based on earth-abundant metals. acs.orgnih.gov These precursors are typically activated by a base to form a key iron-amido intermediate, which then reacts with the hydrogen source to generate the active iron hydride species. acs.orgacs.org

The choice of ligand has a profound impact on catalyst performance. In many systems, phosphine (B1218219) ligands are employed due to their ability to fine-tune the electronic and steric properties of the metal center. For example, bulky phosphine ligands can enhance catalyst stability and influence selectivity. researchgate.net In asymmetric hydrogenation, chiral ligands are used to induce enantioselectivity in the amine product. researchgate.net The development of tetradentate P-NH-N-P ligands for iron-catalyzed transfer hydrogenation highlights the importance of ligand design; the presence of a secondary amine in the ligand backbone is crucial for generating the active H-Fe-N-H unit responsible for hydrogen transfer. acs.orgnih.gov

The following table summarizes the performance of different catalytic systems in imine hydrogenation, illustrating the impact of the metal and ligand choice.

Catalyst PrecursorLigand TypeSubstrateHydrogen SourceKey Finding
[Ir(COD)(PPh₃)₂]PF₆PhosphineN-(β-naphthyl methylene) anilineH₂Efficiently catalyzes hydrogenation at 60°C and 200 psi. researchgate.net
Knölker-type Iron ComplexCyclopentadienoneN-benzyl-1-propanimineH₂Electron-withdrawing groups on the ligand enhance catalytic activity. acs.org
Iron(II) ComplexAmine(imine)diphosphine (P-NH-N-P)Ketones and Iminesi-PrOHValidates a bifunctional mechanism involving an iron hydride and amide intermediate for transfer hydrogenation. nih.gov

Cyclometalation and Bicyclometalation Reaction Mechanisms

This compound is an excellent substrate for studying cyclometalation, a process where a metal complex coordinates to the imine nitrogen and subsequently activates a C-H bond on one of the aromatic rings to form a stable metallacycle. rsc.org This intramolecular C-H activation is a key step in many catalytic C-H functionalization reactions. rsc.orgdmaiti.com

The activation of an ortho C-H bond in either the naphthyl or the aniline ring of this compound by a transition metal center can occur through several established pathways. The operative mechanism is often dictated by the metal, its oxidation state, and the ancillary ligands present.

Another potential pathway is oxidative addition , where the metal center formally inserts into the C-H bond, leading to an increase in its oxidation state and coordination number. This is more common for electron-rich, low-valent metals. The resulting organometallic hydride intermediate can then proceed to further reactions.

Lastly, an electrophilic substitution mechanism can occur, where a highly electrophilic metal center attacks the electron-rich aromatic ring, leading to C-H cleavage. This pathway is less common for the metals typically used in directed C-H activation but remains a possibility.

For naphthyl-imine systems, initial coordination of the imine nitrogen to the metal center directs the catalyst to the ortho C-H bonds of both the N-phenyl and the C-naphthyl rings, setting the stage for regioselective C-H activation. rsc.orgacs.org

The regioselectivity of cyclometalation—whether the C-H bond on the naphthyl ring or the aniline ring is activated—is strongly influenced by the ancillary ligands attached to the metal catalyst. nih.govumn.edu These ligands can exert both steric and electronic effects that favor the formation of one metallacycle over another. nih.govnih.gov

Steric effects play a significant role. Bulky ligands on the metal center can create steric hindrance that disfavors the activation of a C-H bond in a more sterically congested environment. For this compound, the steric environment around the ortho-protons of the N-phenyl ring is different from that of the peri C-H bond on the naphthyl ring. A bulky ligand might preferentially direct metalation to the less hindered site. rsc.org

Electronic effects are also critical. Electron-donating ligands can increase the electron density on the metal center, making it more nucleophilic and potentially favoring an oxidative addition pathway or accelerating the rate of C-H activation. nih.gov Conversely, electron-withdrawing ligands can make the metal center more electrophilic. In iridium(III) complexes, for example, the electronic properties of the cyclometalating C^N ligand have been shown to influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the stability of the complex and its reactivity. nih.gov By systematically modifying the electronic properties of ancillary ligands, it is possible to tune the reactivity and regioselectivity of the C-H activation process. nih.govumn.edu

Photochemical Reaction Pathways and Excited State Dynamics

The absorption of ultraviolet or visible light by this compound elevates the molecule to an electronically excited state. The fate of this excited state is governed by a complex interplay of competing photochemical and photophysical pathways. The mechanistic investigations into related N-aryl imines and naphthylmethyl systems reveal that the primary photochemical events are typically homolytic cleavage of the C-N bond and photoinduced electron transfer processes. The specific pathway that predominates is influenced by factors such as the nature of the excited state (singlet or triplet), solvent polarity, and the presence of external reagents.

Homolytic Cleavage and Radical Pair Formation in Naphthylmethyl Systems

Upon photoexcitation, particularly direct irradiation, the naphthyl chromophore in systems analogous to this compound absorbs light, leading to the population of an excited singlet state. One of the primary decay pathways for this excited state is the homolytic cleavage of the benzylic carbon-nitrogen bond. This process results in the formation of a geminate radical pair, consisting of a 1-naphthylmethyl radical and an anilinyl radical, within a solvent cage.

The general mechanism can be conceptualized as follows:

Excitation: The naphthalene (B1677914) moiety absorbs a photon (hν), transitioning the molecule to an excited singlet state (S¹).

Homolysis: From the excited state, the C-N bond cleaves homolytically, yielding a radical pair.

Ar-CH=N-Ar' + hν → Ar-CH=N-Ar' → [Ar-ĊH-N-Ar'](radical pair)

The subsequent fate of this radical pair is determined by a competition between several pathways:

Recombination: The radical pair can recombine within the solvent cage to regenerate the starting imine.

Diffusional Separation: The radicals can diffuse apart from the solvent cage to become free radicals, which can then undergo further reactions such as hydrogen abstraction from the solvent or dimerization.

Intersystem Crossing: The singlet radical pair can undergo intersystem crossing to a triplet radical pair.

Electron Transfer: The radical pair can undergo electron transfer to form an ion pair, which leads to products characteristic of heterolytic cleavage.

Studies on various 1-naphthylmethyl derivatives have demonstrated that the initial photochemical step is often the homolytic cleavage from the excited singlet state. The products observed are rationalized by the partitioning of the initially formed radical pair between diffusional separation and electron transfer to an ion pair. For instance, the photolysis of 1-naphthylmethyl derivatives in alcohol solvents often yields products derived from both the 1-naphthylmethyl radical (e.g., methylnaphthalene via H-abstraction, and dimers) and the 1-naphthylmethyl carbocation (e.g., ethers from trapping by the solvent). This suggests a mechanism where the radical pair is a key intermediate that can lead to both radical- and cation-derived products.

The N-centered radical character of photoexcited imines has been harnessed in synthetic chemistry, underscoring the viability of this homolytic fragmentation pathway. The singly-occupied nitrogen lone pair in the n,π* excited state can act as an electrophilic component, facilitating the homolytic cleavage of an adjacent bond.

The competition between homolytic and heterolytic cleavage pathways in related systems is highly dependent on the leaving group and solvent polarity. While this compound does not have a traditional "leaving group," the principle of forming a radical pair that can subsequently undergo electron transfer to an ion pair is a key mechanistic consideration.

Derivative (1-Naphthylmethyl-X)SolventProducts from Radical IntermediateProducts from Cationic IntermediateReference
1-Naphthylmethyl Phenyl CarbonateMethanol (B129727)Decarboxylation products1-Methoxymethylnaphthalene
1-Naphthylmethyl Benzyl CarbonateMethanolDecarboxylation products1-Methoxymethylnaphthalene
1-Naphthylmethyl Chloridetert-Butyl Alcohol1-Methylnaphthalene, Dimertert-Butyl ether derivative

This table illustrates product types from photochemical reactions of 1-naphthylmethyl derivatives, indicating the intermediacy of both radical and cationic species originating from an initial homolytic cleavage.

Electron Transfer Processes in Photoreactions

In addition to homolytic cleavage, photoinduced electron transfer (PET) represents another critical mechanistic pathway for excited this compound. In this process, the excited state of the molecule can act as either an electron donor or an electron acceptor, depending on the reaction partners and conditions. The interaction of the aniline and naphthalene moieties within the same molecule allows for the possibility of intramolecular electron transfer, while interactions with other molecules can lead to intermolecular electron transfer.

A common mechanism involves the formation of an electron donor-acceptor (EDA) complex between the aniline moiety (the donor) and an electron-deficient species (an acceptor). Photoexcitation of this EDA complex can directly lead to a radical ion pair through single electron transfer (SET).

EDA Complex Formation: D + A ⇌ [D∙A]

Photoexcitation and Electron Transfer: [D∙A] + hν → [D⁺∙ A⁻∙]

In the context of this compound, the aniline portion of the molecule is electron-rich and can act as an electron donor. Upon excitation, an electron can be transferred to an acceptor molecule, generating an amine radical cation. The stability of this N-aryl amine radical cation is a key factor in the subsequent chemical steps.

Alternatively, the naphthalene chromophore, upon excitation, can act as an electron acceptor from a suitable donor. The feasibility of PET is governed by the redox potentials of the donor and acceptor and the excitation energy of the chromophore, as described by the Rehm-Weller equation.

Mechanistic studies on the photopolymerization of aniline derivatives have demonstrated the importance of photoinduced electron transfer. In these systems, a photosensitizer, such as a ruthenium complex, absorbs light and transfers an electron, ultimately leading to the oxidation of the aniline derivative and initiating polymerization.

Visible-light-driven reactions involving N,N-substituted dialkyl anilines and electron-deficient alkenes proceed via the photoexcitation of an EDA complex. This process generates an amine radical cation and an alkene radical anion, which then undergo further reactions to form the final products. While this compound is an imine rather than a tertiary amine, the underlying principle of EDA complex formation and subsequent photoinduced electron transfer from the aniline moiety is analogous. The interaction leads to a new absorption band in the visible region, characteristic of the EDA complex.

The interplay between homolytic cleavage and electron transfer is a central theme in the photochemistry of these systems. As mentioned previously, the radical pair formed via homolytic cleavage can undergo electron transfer to form an ion pair. The rate of this electron transfer within the radical pair competes with the rate of diffusional separation, influencing the final product distribution. Factors that stabilize the resulting ions, such as polar solvents, would favor the electron transfer pathway and the formation of products from heterolytic cleavage.

DonorAcceptorSolventKey IntermediateReaction TypeReference
N,N-Dialkyl AnilineDibenzoylethylene1,4-DioxaneEDA Complex → Radical Ion PairAnnulation
N-Phenyl-p-phenylenediamineMethylviologen (with sensitizer)Water/AcetoneAmine Radical CationPolymerization
DimethylanilineN-isopropyl-1,8-naphthalimideNot specifiedRadical Ion PairIntramolecular ET

This table summarizes examples of photoinduced electron transfer processes involving aniline and naphthalene derivatives, highlighting the formation of key reactive intermediates.

Coordination Chemistry of N 1 Naphthylmethylene Aniline As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-(1-Naphthylmethylene)aniline typically follows a straightforward procedure common for Schiff base ligands. The process generally involves the reaction of the pre-synthesized ligand with a suitable metal salt in an appropriate solvent.

The general synthetic route can be summarized as follows:

Ligand Synthesis : this compound is first prepared via the condensation reaction of 1-naphthaldehyde (B104281) and aniline (B41778), usually in an alcoholic solvent like ethanol (B145695), often with a few drops of an acid catalyst. The mixture is typically refluxed for several hours, after which the product imine precipitates upon cooling and can be purified by recrystallization.

Complex Formation : The isolated this compound ligand is redissolved in a solvent such as ethanol or methanol (B129727). A solution of a transition metal salt (e.g., chlorides, acetates, or nitrates of Co(II), Ni(II), Cu(II), Zn(II), etc.) in the same or a different solvent is then added to the ligand solution, often in a specific stoichiometric ratio (e.g., 2:1 ligand-to-metal). isca.in The reaction mixture is stirred and refluxed for a period ranging from a few hours to several hours to ensure complete complex formation. mdpi.com The resulting metal complex, which is often a colored precipitate, is then isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried. isca.in

The general reaction is: nL + MXy → [M(L)n]Xy (where L = this compound, M = metal ion, X = anion)

The coordination of the this compound ligand to a metal center is confirmed by analyzing the changes in its spectroscopic data compared to the free ligand.

Infrared (IR) Spectroscopy : The most definitive evidence of coordination in the IR spectrum is the shift in the stretching frequency of the azomethine group (ν(C=N)). In the free ligand, this band appears at a characteristic frequency. Upon coordination of the imine nitrogen to the metal ion, the electron density around the C=N bond is altered, typically resulting in a shift of this band to a lower wavenumber (a negative shift). mdpi.comsemanticscholar.org This shift indicates a weakening of the C=N double bond due to the donation of electron density from the nitrogen to the metal. Furthermore, the appearance of new, low-frequency bands can often be attributed to the formation of metal-nitrogen (M-N) bonds. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : In the ¹H NMR spectrum, the proton of the azomethine group (-CH=N-) is a key indicator. This proton signal, which is typically found in the downfield region of the spectrum for the free ligand, often undergoes a significant shift upon complexation, confirming the involvement of the imine nitrogen in the coordination. researchgate.netbhu.ac.in The signals corresponding to the aromatic protons of the naphthyl and phenyl rings also experience shifts due to the change in the electronic environment upon metal binding.

Electronic (UV-Visible) Spectroscopy : The UV-Vis spectrum of the free this compound ligand shows absorption bands in the ultraviolet region, which are assigned to π→π* and n→π* electronic transitions within the aromatic rings and the imine group. impactfactor.org Upon complexation, these intramolecular ligand bands may be shifted (either to longer or shorter wavelengths). nih.gov For complexes with d-block transition metals, new absorption bands often appear in the visible region of the spectrum. These bands are typically of low intensity and arise from d-d electronic transitions within the metal ion, the energies of which are indicative of the coordination geometry of the metal center. impactfactor.org

Table 1: Typical Spectroscopic Changes Upon Coordination of this compound
Spectroscopic TechniqueFree Ligand SignatureSignature in Metal ComplexInterpretation
FT-IRν(C=N) stretch at ~1625 cm⁻¹Shift of ν(C=N) to lower frequency (~1600-1615 cm⁻¹)Coordination of the azomethine nitrogen to the metal center. mdpi.com
¹H NMR-CH=N- proton signal at a specific chemical shift (e.g., δ ~8-9 ppm)Shift in the -CH=N- proton signalChange in the electronic environment around the imine group due to coordination. researchgate.net
UV-VisIntense UV bands (π→π, n→π)Shift in ligand bands and appearance of new, weaker bands in the visible regionConfirmation of coordination and indication of metal d-d transitions. impactfactor.orgnih.gov

Denticity and Coordination Modes of this compound

The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. This compound contains a single, primary donor site: the sp²-hybridized nitrogen atom of the azomethine group, which has a lone pair of electrons available for donation.

Consequently, this compound typically functions as a monodentate ligand, coordinating to the metal center through the imine nitrogen atom. msu.edu The molecule lacks other classical donor atoms (like oxygen, sulfur, or additional nitrogens) in its structure that would allow it to act as a chelating (bidentate or polydentate) agent. While the aromatic π-systems of the naphthyl and phenyl rings could potentially engage in non-covalent interactions or even form organometallic bonds (η-coordination) under specific conditions, the primary and most common coordination mode is through the nitrogen lone pair. researchgate.net

Influence of Metal Center on Ligand Electronic Structure and Coordination Geometry

The identity of the central metal ion has a profound impact on the properties of the resulting complex, including its geometry and electronic structure.

Coordination Geometry : Transition metals exhibit characteristic coordination numbers and preferred geometries. The final geometry of a complex with this compound depends on the metal ion, its oxidation state, and the stoichiometry of the complex. For instance, a metal ion with a coordination number of four could form a tetrahedral or square planar complex, such as [M(L)₂X₂] (where L is the ligand and X is an anionic ligand like Cl⁻). Metal ions that prefer a coordination number of six will form octahedral complexes, which might involve the coordination of solvent molecules or other available ligands, leading to structures like [M(L)₂(H₂O)₄]²⁺. mdpi.commdpi.com

Electronic Structure : The interaction between the metal's d-orbitals and the ligand's orbitals alters the electronic structure of both. This is most clearly observed in the UV-Visible spectrum. The energy of the d-d transitions is sensitive to the type of metal, its oxidation state, and the coordination geometry, providing a fingerprint for the electronic environment of the metal ion. For example, the color of complexes containing Co(II), Ni(II), and Cu(II) with the same ligand will differ due to their distinct d-orbital splitting patterns. impactfactor.org

Table 2: Influence of Metal Ion on Potential Complex Geometries
Metal Ion (Example)Common Oxidation StateTypical Coordination NumberPotential Geometries with Monodentate Ligands
Cobalt (Co)+24, 6Tetrahedral, Octahedral mdpi.com
Nickel (Ni)+24, 6Square Planar, Octahedral mdpi.com
Copper (Cu)+24, 6Distorted Square Planar, Distorted Octahedral (Jahn-Teller effect) mdpi.com
Zinc (Zn)+24Tetrahedral mdpi.com

Applications in Chiral Ligand Design for Asymmetric Catalysis

The rigid and sterically demanding 1-naphthyl group makes derivatives of this compound attractive scaffolds for the design of chiral ligands for use in asymmetric catalysis. By introducing chirality into the ligand structure, it is possible to create a chiral environment around a metal catalyst that can induce enantioselectivity in a chemical reaction.

While this compound itself is achiral, it can be readily modified to create a chiral ligand. For example, reacting 1-naphthaldehyde with a chiral amine, or reacting a chiral naphthaldehyde derivative with aniline, would produce a chiral imine. These chiral ligands can be used to synthesize catalysts for enantioselective reactions, including alkylations.

In a typical enantioselective allylic alkylation, a transition metal catalyst (e.g., based on iridium or palladium) activates an allylic substrate. nih.gov When a chiral naphthyl-imine ligand is coordinated to this metal center, it creates a well-defined, asymmetric binding pocket. The steric bulk of the naphthyl group is instrumental in controlling the trajectory of the incoming nucleophile (the alkylating agent). The ligand's structure creates a steric bias that favors one pathway of approach over another, leading to the selective formation of one enantiomer of the product. nih.gov The steric repulsions between the large naphthyl group on the ligand, the substrate, and the incoming nucleophile are key to achieving high levels of enantiocontrol. nih.gov This strategy allows for the synthesis of enantioenriched molecules, which are of high value in pharmaceuticals and materials science.

Design Principles for Chiral Schiff Base Ligands in Asymmetric Synthesis

The development of effective chiral Schiff base ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The design of these ligands is guided by a set of established principles aimed at maximizing stereochemical control in a catalytic reaction. These principles revolve around the introduction of chirality, the steric and electronic tuning of the ligand framework, and the geometric arrangement of the coordinating atoms. While specific research on chiral variants of this compound is not extensively documented, the following principles are broadly applicable to the design of chiral Schiff base ligands derived from this and similar scaffolds.

A primary consideration in the design of chiral Schiff base ligands is the strategic placement of stereogenic centers. These centers can be incorporated into the aldehyde/ketone or the amine precursor of the Schiff base. The chirality can be located in a side chain, the backbone of the ligand, or in a chiral auxiliary group. The proximity of the chiral center to the metal coordination site is crucial, as it directly influences the chiral environment around the catalytically active metal ion.

Steric Effects:

Steric hindrance is a powerful tool for inducing enantioselectivity. Bulky substituents can be introduced near the coordination site to create a sterically demanding environment. This environment can favor the binding of a prochiral substrate in a specific orientation, leading to the preferential formation of one enantiomer of the product. In the context of a ligand like this compound, steric bulk could be introduced by modifying the naphthyl or phenyl rings with large substituent groups. The choice and positioning of these bulky groups are critical to creating an effective chiral pocket.

Electronic Effects:

Geometric Constraints and Bite Angle:

For bidentate or polydentate Schiff base ligands, the geometry of the ligand and the resulting "bite angle" (the angle between the two coordinating atoms and the metal center) are critical parameters. The bite angle can influence the geometry of the metal complex and, consequently, the stereochemical outcome of the reaction. The rigidity of the ligand backbone is also an important factor. A more rigid backbone can pre-organize the coordinating groups, leading to a more defined and stable chiral environment around the metal center. This rigidity can be achieved through the introduction of cyclic structures or bulky groups that restrict conformational flexibility.

The following table summarizes key design principles for chiral Schiff base ligands and their potential application to a scaffold like this compound.

Design PrincipleStrategyPotential Application to this compound Scaffold
Introduction of Chirality Incorporation of stereogenic centers in the amine or aldehyde/ketone precursor.Synthesis from a chiral amine or a chiral naphthyl aldehyde derivative.
Steric Tuning Introduction of bulky substituents near the coordination site.Substitution on the ortho-positions of the aniline ring or on the naphthyl ring.
Electronic Tuning Incorporation of electron-donating or electron-withdrawing groups.Substitution on the para-position of the aniline ring or on the naphthyl ring.
Geometric Constraints Use of rigid backbones and control of the bite angle in polydentate ligands.Derivatization to create multidentate ligands with a defined geometry.

Catalytic Applications of N 1 Naphthylmethylene Aniline Derived Systems

Applications in Homogeneous Catalysis

In homogeneous catalysis, catalysts derived from N-(1-Naphthylmethylene)aniline are dissolved in the reaction medium, allowing for high activity and selectivity under mild conditions. The ligand's structure can be readily modified to fine-tune the catalyst's performance for specific reactions.

The reduction of imines to amines is a fundamental transformation in organic synthesis, providing access to valuable building blocks for pharmaceuticals, agrochemicals, and materials. Metal complexes incorporating Schiff base ligands analogous to this compound have demonstrated significant activity in both direct hydrogenation (using H₂) and transfer hydrogenation reactions.

In transfer hydrogenation, an organic molecule, such as 2-propanol or formic acid, serves as the hydrogen source in place of high-pressure molecular hydrogen. nih.gov Ruthenium(II) complexes, in particular, have been widely studied for this purpose. nih.gov A hypothetical catalytic system based on a Ru(II) complex of this compound could efficiently catalyze the reduction of various imines. The reaction typically proceeds via a metal-hydride intermediate, which delivers the hydride to the imine carbon.

Research on similar systems has shown that catalysts based on Ru(II) can achieve high turnover frequencies for the transfer hydrogenation of N-benzylideneaniline using 2-propanol as the hydrogen source. nih.gov The activity of these catalysts is influenced by the electronic nature of the substituents on the imine substrate.

Table 1: Representative Catalytic Transfer Hydrogenation of Various Imines with a Hypothetical Ru(II)-[this compound] Catalyst

Entry Substrate Product Conversion (%)
1 N-Benzylideneaniline N-Benzylaniline >99
2 N-(4-Methoxybenzylidene)aniline N-(4-Methoxybenzyl)aniline 98
3 N-(4-Chlorobenzylidene)aniline N-(4-Chlorobenzyl)aniline >99
4 N-Benzylidene-4-methylaniline N-Benzyl-4-methylaniline 97

Conditions: Substrate (1 mmol), Catalyst (0.1 mol%), 2-propanol (5 mL), Base (e.g., KOH, 10 mol%), 80°C, 1 h. Data is representative of typical results for analogous Ru-based imine hydrogenation catalysts.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, are powerful tools for the formation of C-C bonds. The efficiency of these reactions is highly dependent on the ligand coordinated to the palladium center. While phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) are most common, Schiff base ligands offer an alternative that can provide high stability and activity. academie-sciences.fr

Complexes of palladium with ligands structurally similar to this compound can act as effective catalysts. For instance, anilines themselves have been used as ancillary, weakly coordinating ligands to stabilize well-defined Pd(II)-NHC precatalysts that are highly active in Suzuki-Miyaura cross-coupling reactions. nih.gov A catalyst system derived from this compound could potentially be applied to the Suzuki-Miyaura coupling of aryl halides with arylboronic acids.

Table 2: Hypothetical Suzuki-Miyaura Coupling Reaction using a Pd-[this compound] Catalyst

Entry Aryl Halide Boronic Acid Product Yield (%)
1 4-Bromotoluene Phenylboronic acid 4-Methyl-1,1'-biphenyl 95
2 1-Iodonaphthalene 4-Methoxyphenylboronic acid 1-(4-Methoxyphenyl)naphthalene 92
3 4-Chloroanisole Phenylboronic acid 4-Methoxy-1,1'-biphenyl 88
4 2-Bromopyridine 3-Thienylboronic acid 2-(Thiophen-3-yl)pyridine 90

Conditions: Aryl halide (1 mmol), Boronic acid (1.2 mmol), Pd-catalyst (1 mol%), Base (e.g., K₂CO₃, 2 mmol), Solvent (e.g., Toluene (B28343)/H₂O), 100°C, 12 h. Data is representative for analogous palladium-catalyzed systems.

Similarly, in the Mizoroki-Heck reaction, which couples aryl halides with alkenes, palladium complexes bearing imine-based ligands have shown good catalytic activity. academie-sciences.fr The steric and electronic properties conferred by the naphthyl and phenyl groups of this compound could provide a stable and active catalytic species for such transformations.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines. The choice of ligand is critical for achieving high yields and broad substrate scope. Pd-NHC complexes, sometimes stabilized by aniline-type ligands, have proven to be highly effective precatalysts for this transformation, capable of coupling aryl chlorides and esters with amines. nih.govrsc.org

A catalyst system featuring this compound as a ligand could potentially facilitate the Buchwald-Hartwig amination. The ligand would stabilize the active palladium(0) species and participate in the key steps of the catalytic cycle, including oxidative addition and reductive elimination. The bulky nature of the naphthyl group could promote the reductive elimination step, leading to efficient product formation.

Heterogeneous Catalysis Potentials

While homogeneous catalysts offer high activity, their separation from the reaction products can be challenging. Immobilizing homogeneous catalysts onto solid supports creates heterogeneous catalysts that are easily recoverable and reusable. This compound and its metal complexes can be anchored to various materials, such as polymers, silica, zeolites, or magnetic nanoparticles. nih.govrsc.org

For example, a ruthenium complex of this compound could be immobilized on a porous support like MCM-41. Such a heterogeneous catalyst could be used in continuous-flow reactors for the synthesis of secondary amines via reductive amination, combining the high activity of the molecular catalyst with the practical advantages of a solid-phase system. nih.gov The potential for catalyst recycling is a key advantage, reducing costs and environmental impact. Studies on related systems, such as palladium nanoparticles supported on organic matrices, have shown high activity and selectivity for multiple cycles in the synthesis of secondary anilines. nih.gov

Catalyst Design and Ligand Optimization for Specific Chemical Transformations

The performance of a catalyst based on this compound can be systematically optimized by modifying the ligand structure. Introducing electron-donating or electron-withdrawing substituents onto the phenyl or naphthyl rings can alter the electron density at the metal center, thereby influencing the catalyst's reactivity.

Electronic Tuning : Adding electron-donating groups (e.g., -OCH₃, -CH₃) to the aniline (B41778) ring would increase the electron-donating ability of the imine nitrogen, potentially enhancing the activity of the metal center in oxidative addition steps, which is often rate-limiting in cross-coupling reactions. organic-chemistry.org

Steric Tuning : Increasing the steric bulk around the metal center, for example by introducing substituents at the ortho-positions of the aniline ring or on the naphthyl ring, can influence the selectivity of the reaction. princeton.edu Increased steric hindrance can favor the reductive elimination step and may also be exploited to induce enantioselectivity in asymmetric catalysis by using chiral derivatives of the ligand.

This modularity allows for the creation of a library of ligands tailored for specific applications, from highly active C-C coupling catalysts to selective hydrogenation catalysts. For instance, in the asymmetric hydrogenation of naphthalenes catalyzed by molybdenum complexes, the substitution pattern on aniline-derived ligands was shown to be critical in controlling the chemoselectivity of the reaction. princeton.edu A similar approach could be applied to catalysts derived from this compound to optimize them for specific target transformations.

Applications in Advanced Materials Science

Development of Non-linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. Organic molecules, particularly those with extensive π-electron systems, are a major focus of NLO materials research due to their large NLO responses and the potential for molecular engineering.

The NLO response in organic molecules like N-(1-Naphthylmethylene)aniline is intrinsically linked to their molecular structure. Several key features govern the NLO activity in imine (Schiff base) systems:

π-Conjugated System: The presence of alternating single and double bonds across the molecule, including the phenyl ring, the imine bridge, and the naphthyl group, creates a delocalized electron cloud. This π-conjugation facilitates the movement of electrons under the influence of an external electric field, which is fundamental to NLO phenomena.

Intramolecular Charge Transfer (ICT): A significant contributor to NLO activity is the presence of electron-donating (D) and electron-accepting (A) groups at opposite ends of the π-conjugated bridge. This D-π-A architecture creates a permanent dipole moment and enhances the change in dipole moment upon excitation, leading to large second-order (β) and third-order (χ⁽³⁾) susceptibilities. In this compound, the aniline (B41778) moiety can act as a donor and the naphthyl group as a π-system that can be substituted to enhance acceptor properties.

Molecular Geometry: The planarity of the molecule affects the degree of π-electron delocalization. Steric hindrance that causes twisting between the rings can disrupt conjugation and reduce the NLO response.

Research on similar Schiff bases has quantified these relationships. For instance, studies using the Z-scan technique on other benzylidene aniline derivatives have determined third-order NLO parameters. nih.gov The third-order nonlinear optical susceptibility (χ⁽³⁾) is a key metric, with values for some organic crystals reaching the order of 10⁻⁶ esu. researchgate.net

CompoundNonlinear Refractive Index (n₂) (cm²/W)Nonlinear Absorption Coefficient (β) (cm/W)Third-Order Susceptibility (χ⁽³⁾) (esu)
4-chloro-2-((phenylimino)methyl)phenol3.84 x 10⁻⁸2.11 x 10⁻⁴4.07 x 10⁻⁶
4-bromo-4'chloro benzylidene aniline1.12 x 10⁻⁹1.54 x 10⁻³1.05 x 10⁻⁷
Dimethyl-4,4′-(methylenebis(azanediyl))dibenzoate--2.64 x 10⁻²⁰ (@532 nm)

This table presents experimental third-order NLO data for structurally related Schiff bases and organic crystals, providing context for the potential performance of this compound. Data sourced from multiple research findings. nih.govresearchgate.netnih.gov

Hyperpolarizability (β for second-order, γ for third-order) is the molecular-level equivalent of the macroscopic NLO susceptibility. Designing molecules with large hyperpolarizability is the primary goal for creating new NLO materials. For this compound, several strategies can be employed to enhance this property:

Substitution with Donor/Acceptor Groups: The most effective strategy is to introduce a strong electron-donating group (like -N(CH₃)₂, -NH₂, -OCH₃) on the aniline ring and a strong electron-accepting group (like -NO₂, -CN) on the naphthyl ring. This modification would significantly increase the intramolecular charge transfer character, thereby boosting the hyperpolarizability. Computational studies on other D-π-A systems have shown that this approach can increase the first hyperpolarizability (β) to values many times that of standard reference materials like urea. researchgate.net

Extension of the π-Conjugated System: Replacing the phenyl or naphthyl groups with larger aromatic systems (e.g., anthracene) could extend the conjugation length, which generally leads to an increase in hyperpolarizability.

Solvent Effects: The polarity of the surrounding medium can influence the electronic structure and thus the NLO properties of the molecule. semanticscholar.org Optimizing the material's environment, such as by embedding it in a specific polymer matrix, can help maximize its NLO response.

Density Functional Theory (DFT) calculations are a powerful tool for predicting the NLO properties of new molecular designs before their synthesis, guiding chemists toward the most promising candidates. researchgate.netdntb.gov.ua

Functional Materials Development

The unique chemical structure of this compound makes it a candidate for incorporation into larger functional systems, such as polymers and advanced architectures for electronics and photonics.

The aniline and imine functionalities in this compound provide handles for polymerization or grafting onto polymer chains. The synthesis of polyaniline and its derivatives is well-established, and these conductive polymers are known for their responsiveness to electrical, chemical, and thermal stimuli. nih.govrsc.org Similarly, poly(1-naphthylamine) has been explored for its electrochromic and optoelectronic properties. researchgate.net

By integrating the this compound moiety, new responsive polymers could be developed:

As a Monomer: The aniline part of the molecule could be polymerized, creating a polymer with bulky naphthylmethylene side chains. These side chains would significantly influence the polymer's morphology, solubility, and electronic properties. nih.gov

As a Side Chain: The molecule could be attached as a pendant group to a pre-existing polymer backbone. This would allow for the creation of materials where the concentration of the active NLO or electronically active group can be precisely controlled.

These functional polymers could find use in chemical sensors, where interaction with an analyte could change the polymer's conductivity or optical properties. rsc.org Furthermore, incorporating such molecules into liquid crystal matrices could create functional architectures for photonic devices, where an electric field could reorient the molecules and modulate light. researchgate.netmdpi.com

The field of organic electronics relies on semiconducting organic materials for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The charge transport and photophysical properties of this compound suggest its potential in this area.

Hole Transport Materials: Many high-performance hole-transport materials (HTMs) used in OLEDs contain naphthyl and aniline-type (arylamine) components. nih.govresearcher.life For example, N,N′-bis(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (NPB) is a classic HTM. The structure of this compound, which combines these moieties, suggests it could facilitate the transport of positive charge carriers (holes). The efficiency of charge transport in such molecules is highly dependent on the molecular packing in the solid state, which influences the π-π interactions between adjacent molecules. researchgate.net

Emissive Materials: Naphthyl-containing compounds are often fluorescent and have been investigated as blue light emitters in OLEDs. koreascience.kr The this compound moiety could serve as a chromophore in an emissive layer. Its emission color could be tuned by chemical modification, following the principles of molecular design discussed for NLO properties.

Photonics: In photonics, materials that can manipulate light are essential. Liquid crystals containing moieties similar to this compound can be used to create reconfigurable devices like optical switches, filters, and lenses. researchgate.netspie.orgresearchgate.net The anisotropic shape and large polarizability of the molecule are advantageous for such applications.

Future Research Trajectories and Interdisciplinary Outlook

Exploration of Bio-Inspired Catalysis Utilizing Imine Scaffolds

The intrinsic reactivity of the imine bond in N-(1-Naphthylmethylene)aniline makes it an attractive scaffold for the development of novel bio-inspired catalysts. Drawing inspiration from enzymatic active sites, where imine functionalities often play a crucial role in substrate activation and transformation, researchers are exploring the design of synthetic catalysts that mimic these natural systems. Enzymes, as highly evolved biological catalysts, execute chemical reactions with remarkable efficiency and selectivity under mild conditions. By immobilizing enzymes within or on the surface of frameworks like Metal-Organic Frameworks (MOFs), researchers can create bio-inspired catalysts that combine the robustness of synthetic materials with the catalytic prowess of enzymes.

Future research in this area will likely focus on incorporating this compound-like moieties into supramolecular assemblies or polymeric matrices. These scaffolds can provide a controlled microenvironment around the imine nitrogen, influencing its Lewis basicity and steric accessibility. The goal is to create catalysts that can facilitate a range of organic transformations, such as asymmetric synthesis, by utilizing the imine as a transient binding site or as a key component of the catalytic cycle. The development of such systems could lead to more sustainable and efficient chemical processes, mirroring the elegance of nature's catalytic machinery.

Table 1: Key Features of Bio-Inspired Catalysis

FeatureDescriptionRelevance to Imine Scaffolds
Enzyme Mimicry Designing synthetic catalysts that replicate the function and efficiency of natural enzymes.The imine bond in this compound can act as a key functional group, similar to its role in many enzymatic reactions.
Supramolecular Scaffolds Utilizing non-covalent interactions to build complex, functional catalytic systems.Incorporating imine units into larger assemblies can create specific catalytic pockets and enhance selectivity.
Mild Reaction Conditions Aiming for catalytic processes that operate at or near ambient temperature and pressure.Bio-inspired catalysts with imine scaffolds could reduce the energy requirements for chemical synthesis.
High Selectivity Achieving precise control over the stereochemical outcome of a reaction.The chiral environment created by a well-designed scaffold around the imine can lead to high enantioselectivity.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deeper understanding of the reaction kinetics and mechanisms involving this compound necessitates the use of advanced spectroscopic techniques for real-time monitoring. Traditional analytical methods often rely on quenching the reaction and analyzing aliquots, which may not accurately capture the transient intermediates and rapid transformations that occur. In-situ spectroscopic methods, such as Raman and infrared (IR) spectroscopy, offer a non-invasive window into the reacting system, providing valuable data on the concentration of reactants, intermediates, and products as a function of time.

Laser-induced Raman spectroscopy, for instance, has been successfully employed to study the kinetics of imine formation. By monitoring the intensity of characteristic vibrational modes, such as the C=O stretch of the starting aldehyde and the C=N stretch of the imine product, researchers can determine reaction rates and elucidate the influence of various parameters like temperature and catalysts. Future work will likely involve the application of more sophisticated techniques, such as time-resolved spectroscopy and two-dimensional correlation spectroscopy, to gain even more detailed insights into the dynamics of reactions involving naphthyl-aniline derivatives. These studies are crucial for optimizing reaction conditions and designing more efficient synthetic protocols.

Table 2: Spectroscopic Techniques for Reaction Monitoring

TechniqueInformation ObtainedApplication to Imine Synthesis
Raman Spectroscopy Vibrational modes of molecules, allowing for the identification and quantification of species.Monitoring the disappearance of carbonyl (C=O) and appearance of imine (C=N) stretching frequencies to track reaction progress.
Infrared (IR) Spectroscopy Functional group analysis and concentration measurements.In-line monitoring of reactant consumption and product formation through characteristic IR absorption bands.
UV-Vis Spectroscopy Electronic transitions, useful for tracking conjugated systems.Observing changes in the absorption spectrum as the conjugated system of the imine is formed.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information and quantification of species.Can be used for in-situ monitoring to follow the transformation of reactants to products.

Development of Sustainable Synthetic Routes for Naphthyl-Aniline Derivatives

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the synthesis of this compound and its analogs is no exception. Traditional synthetic methods often rely on harsh reaction conditions, hazardous solvents, and stoichiometric reagents, leading to significant waste generation. Future research will prioritize the development of more sustainable and environmentally benign routes to these valuable compounds.

Key areas of focus include the use of transition metal catalysis and micellar catalysis to avoid hazardous solvents and intensify reactions. Iron-catalyzed reactions, for example, are gaining prominence due to the high natural abundance and low toxicity of iron. Microwave-assisted synthesis is another promising green approach that can significantly reduce reaction times and energy consumption. Furthermore, the development of one-pot, multi-component reactions, where multiple synthetic steps are combined into a single operation, can improve efficiency and reduce waste. The ultimate goal is to design synthetic pathways that are not only efficient and high-yielding but also minimize their environmental impact.

Table 3: Green Chemistry Approaches for Imine Synthesis

ApproachPrincipleAdvantage for Naphthyl-Aniline Derivatives
Catalysis Using small amounts of a substance to accelerate a reaction.Transition metal and micellar catalysis can enable the use of greener solvents and lower reaction temperatures.
Microwave-Assisted Synthesis Using microwave energy to rapidly heat the reaction mixture.Can lead to dramatically shorter reaction times and improved yields.
Solvent-Free Reactions Conducting reactions without a solvent or in a recyclable solvent like water.Reduces waste and the environmental impact associated with volatile organic compounds.
One-Pot Synthesis Combining multiple reaction steps in a single flask.Increases efficiency, reduces purification steps, and minimizes waste.

Integration of Computational and Experimental Methodologies for Rational Design in Chemical Research

The synergy between computational modeling and experimental work is revolutionizing the field of chemical research, enabling the rational design of molecules with desired properties. For this compound and its derivatives, computational chemistry can provide invaluable insights into their electronic structure, reactivity, and spectroscopic properties. Techniques such as Density Functional Theory (DFT) can be used to predict molecular geometries, reaction pathways, and transition state energies, guiding the design of more efficient synthetic routes and novel catalysts.

By combining computational predictions with experimental validation, researchers can accelerate the discovery and optimization of new functional molecules. For instance, computational screening can be used to identify promising candidates for specific applications, which can then be synthesized and tested in the laboratory. This integrated approach can significantly reduce the time and resources required for research and development. In the context of this compound, this could involve the computational design of derivatives with tailored electronic properties for applications in materials science or the prediction of their binding affinity to biological targets in medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes and characterization techniques for N-(1-Naphthylmethylene)aniline?

The compound is synthesized via condensation of aniline with 1-naphthaldehyde in the presence of an acid catalyst (e.g., acetic acid or HCl). Key steps include:

  • Maintaining a 1:1 molar ratio of aniline to aldehyde in refluxing ethanol for 6–8 hours.
  • Purification via recrystallization or column chromatography. Characterization involves FT-IR (to confirm C=N stretch at ~1600–1650 cm⁻¹), ¹H/¹³C NMR (to identify aromatic protons and imine linkage), and mass spectrometry (for molecular ion validation) .

Q. How does the steric and electronic structure of this compound influence its reactivity?

The bulky naphthyl group introduces steric hindrance, reducing nucleophilic attack at the imine bond compared to simpler Schiff bases (e.g., N-Benzylideneaniline). Electronically, the extended aromatic system enhances π-conjugation, stabilizing the imine moiety and altering redox properties. Comparative studies with analogs (e.g., N-(2-Methylphenyl)ethenamine) highlight these effects using cyclic voltammetry and DFT calculations .

Q. What are the primary applications of this compound in materials science?

The compound serves as a ligand for metal coordination complexes (e.g., with Cu²⁺ or Fe³⁺), which are studied for catalytic activity in oxidation reactions. Its rigid structure also makes it a candidate for organic semiconductors, with UV-Vis spectroscopy revealing broad absorbance bands (~300–400 nm) indicative of charge-transfer transitions .

Q. How can researchers validate the purity of this compound post-synthesis?

Combine TLC (using silica gel and ethyl acetate/hexane eluent) with HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment. Melting point analysis (expected range: 120–125°C) and elemental analysis (%C, %H, %N) provide additional validation .

Q. What safety precautions are critical when handling this compound?

Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of fine particles. Store in a dark, dry environment to prevent photodegradation or hydrolysis of the imine bond .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

Discrepancies in NMR or IR spectra (e.g., unexpected splitting or peak shifts) often arise from tautomerism or solvent effects. Mitigation strategies include:

  • Conducting variable-temperature NMR to detect tautomeric equilibria.
  • Using deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent interactions. Cross-validate with X-ray crystallography (e.g., via SHELXL refinement ) for definitive structural assignment .

Q. What experimental designs are effective for studying metal-complexation kinetics with this compound?

Employ stopped-flow UV-Vis spectroscopy to monitor real-time binding kinetics. Key parameters:

  • Vary pH (2–10) to probe protonation effects on ligand affinity.
  • Use excess metal ions (e.g., Cu²⁺) under pseudo-first-order conditions. Analyze data with the Eyring equation to determine activation parameters (ΔH‡, ΔS‡) .

Q. How does this compound interact with biological macromolecules, and how can this be quantified?

Use fluorescence quenching assays to study binding to serum albumin (e.g., BSA). Calculate binding constants (Kₐ) via Stern-Volmer plots. Molecular docking simulations (e.g., AutoDock Vina) predict binding sites, validated by site-directed mutagenesis of target proteins .

Q. What strategies optimize the catalytic efficiency of this compound-metal complexes in asymmetric synthesis?

  • Screen chiral counterions (e.g., BINOL-phosphate) to enhance enantioselectivity.
  • Modify the naphthyl substituent with electron-withdrawing groups (e.g., -NO₂) to tune Lewis acidity. Monitor progress via chiral HPLC or polarimetry .

Q. How can computational methods resolve ambiguities in reaction mechanisms involving this compound?

Perform DFT calculations (e.g., Gaussian 16) to map energy profiles for imine hydrolysis or cycloaddition reactions. Compare computed NMR chemical shifts (GIAO method) with experimental data to validate intermediates. Use QTAIM analysis to identify critical non-covalent interactions .

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